Diisobutylaluminumhydride
Overview
Description
Diisobutylaluminumhydride is an organoaluminum compound with the chemical formula (C₄H₉)₂AlH. It is a versatile reducing agent widely used in organic synthesis. This compound is known for its ability to selectively reduce various functional groups under mild conditions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutylaluminumhydride is typically prepared by heating triisobutylaluminum to induce β-hydride elimination. The reaction can be represented as follows :
(i−Bu3Al)2→(i−Bu2AlH)2+2(CH3)2C=CH2
In this reaction, triisobutylaluminum, which is itself a dimer, undergoes β-hydride elimination to form this compound and isobutylene. The reaction is usually carried out in an organic solvent such as toluene or hexane .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method. Aluminum halide is dissolved in an organic solvent, and isobutylene is gradually added to the solution. The reaction produces this compound, which is then purified and stored as a solution in an organic solvent .
Chemical Reactions Analysis
Types of Reactions
Diisobutylaluminumhydride primarily undergoes reduction reactions. It is known for its ability to reduce carboxylic acids, esters, nitriles, and α-β unsaturated esters to their corresponding aldehydes or alcohols .
Common Reagents and Conditions
Carboxylic Acids and Esters: this compound reduces carboxylic acids and esters to aldehydes under mild conditions.
Nitriles: Nitriles are reduced to aldehydes using this compound.
α-β Unsaturated Esters: These esters are reduced to allylic alcohols by this compound.
Major Products Formed
The major products formed from these reactions include aldehydes and allylic alcohols. For example, the reduction of an ester with this compound yields an aldehyde, while the reduction of an α-β unsaturated ester yields an allylic alcohol .
Scientific Research Applications
Diisobutylaluminumhydride has numerous applications in scientific research, particularly in organic synthesis. Some of its key applications include :
Reduction of Functional Groups: It is widely used to reduce carboxylic acids, esters, nitriles, and α-β unsaturated esters to their corresponding aldehydes or alcohols.
Tishchenko Reaction: this compound promotes the Tishchenko reaction of aldehydes, leading to the formation of esters.
Asymmetric Reduction: It is used to generate chiral reducing agents for the asymmetric reduction of prochiral ketones.
Conversion of Benzylidene Acetals: this compound is used to convert benzylidene acetals of 1,2- and 1,3-glycols to the corresponding monobenzyl ethers of the glycols.
Mechanism of Action
The mechanism of action of diisobutylaluminumhydride involves the coordination of the Lewis basic carbonyl oxygen to the Lewis acidic aluminum. This coordination forms a species with a negative formal charge on aluminum. Subsequently, nucleophilic addition of a hydride to the carbonyl carbon occurs, breaking the carbon-oxygen pi bond and forming a new tetrahedral intermediate. This intermediate is essentially a hemiacetal coordinated to aluminum .
Comparison with Similar Compounds
Diisobutylaluminumhydride is often compared with other reducing agents such as lithium aluminum hydride and sodium bis(2-methoxyethoxy)aluminum hydride. Some key differences include :
Lithium Aluminum Hydride: This compound is a stronger reducing agent than this compound and can reduce esters and acyl chlorides to primary alcohols. In contrast, this compound stops at the aldehyde stage under controlled conditions.
Sodium Bis(2-methoxyethoxy)aluminum Hydride: This reducing agent is similar to this compound in terms of its reducing capabilities but differs in its solubility and handling properties.
List of Similar Compounds
- Lithium Aluminum Hydride
- Sodium Bis(2-methoxyethoxy)aluminum Hydride
- Triisobutylaluminum
This compound stands out due to its selective reduction capabilities and milder reaction conditions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bis(2-methylpropyl)alumanylium;hydride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;/q;;+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYABZXPNHHDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].CC(C)C[Al+]CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Al | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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